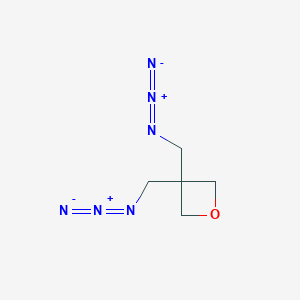

3,3-Bis(azidomethyl)oxetane

Beschreibung

Contextual Significance in Contemporary Materials Science

The homopolymer of BAMO is a solid at room temperature, which can limit its application in cast-cured formulations. fraunhofer.de This has led to extensive research into the synthesis of copolymers to modify its physical properties. fraunhofer.denih.gov By copolymerizing BAMO with other monomers such as 3-azidomethyl-3-methyloxetane (AMMO), glycidyl (B131873) azide (B81097) polymer (GAP), and tetrahydrofuran (B95107) (THF), researchers can create materials with tailored properties, such as a lower glass transition temperature and improved mechanical flexibility, while still retaining a high energetic output. fraunhofer.denih.govresearchgate.net For instance, copolymers with THF have been shown to significantly improve the flexibility of the polymer chain. nih.gov The resulting copolymers, such as BAMO-THF-BAMO triblock copolymers and random copolymers with AMMO, are being explored as advanced binders that can meet the stringent performance and processing requirements of next-generation energetic formulations. nih.govresearchgate.net

Evolution of Research Trajectories for Azidomethyl-Substituted Oxetanes

The research trajectory for azidomethyl-substituted oxetanes like BAMO has evolved from initial synthesis and basic characterization to sophisticated polymer engineering and mechanistic studies. Early work focused on establishing viable synthetic routes to BAMO, typically involving the reaction of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with sodium azide. dtic.milgoogle.com A significant advancement in the synthesis was the development of a solvent-free process using a phase-transfer catalyst, which improved yield and purity. google.com

Following the successful synthesis of the monomer, research shifted towards its polymerization. Cationic polymerization, often initiated by systems like boron trifluoride etherate (BF₃·OEt₂) and a diol, became a common method to produce poly(BAMO). wikipedia.orgdtic.mil However, the crystalline and solid nature of poly(BAMO) prompted further investigation into copolymerization. fraunhofer.degoogle.com

Recent research trends highlight a move towards more complex polymer architectures and a deeper understanding of structure-property relationships. Scientists have synthesized various copolymers, including:

Random Copolymers: BAMO has been randomly copolymerized with AMMO to create amorphous polymers with a lower glass transition temperature. nih.govresearchgate.net The properties of these copolymers can be tuned by adjusting the molar ratio of the monomers. nih.gov

Block Copolymers: Triblock copolymers, such as those with THF, have been developed to enhance mechanical properties like flexibility. nih.gov Copolymers with glycidyl azide polymer (GAP) have also been synthesized, exhibiting characteristics of energetic thermoplastic elastomers. researchgate.netresearchgate.net

Star Copolymers: More complex architectures, such as star-shaped azide copolymers with a hyperbranched polyether core and linear poly(BAMO) arms, have been synthesized to further modify properties. mdpi.com

Furthermore, the evolution of catalysts has been a key aspect of research. While Lewis acids like BF₃·OEt₂ have been traditionally used, newer catalytic systems, such as those based on triisobutylaluminium and water, have been employed to synthesize high molecular weight copolymers. mdpi.comresearchgate.netresearchgate.net Current research also delves into detailed mechanistic studies of curing and cross-linking reactions using computational methods like Density Functional Theory (DFT) to better understand and control the final properties of the binder systems. nih.govacs.org

Detailed Research Findings

Synthesis and Properties of BAMO Monomer

The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) is typically achieved through the nucleophilic substitution of a precursor molecule. A common and scalable method involves the reaction of 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide. dtic.milgoogle.com To facilitate this reaction in an aqueous medium, a phase-transfer catalyst such as tetra-n-butylammonium bromide is often employed, which significantly accelerates the reaction rate. google.com This process can yield BAMO with high purity (>99.5%). google.com

Table 1: Properties of this compound (BAMO) Monomer

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₈N₆O | wikipedia.org |

| Molar Mass | 168.160 g·mol⁻¹ | wikipedia.org |

| Appearance | Solid | dtic.mil |

| Melting Point | ~80 °C | dtic.mil |

| Nitrogen Content (Monomer) | 49.98 % | fraunhofer.de |

| Heat of Formation (Poly-BAMO) | +2209 kJ·kg⁻¹ | fraunhofer.de |

Polymerization and Copolymerization of BAMO

BAMO is readily polymerized via cationic ring-opening polymerization, which breaks the strained oxetane (B1205548) ring while leaving the energetic azide groups intact. wikipedia.orgmdpi.com Catalysts such as boron trifluoride etherate in conjunction with a polyol initiator like 1,4-butanediol (B3395766) are commonly used. dtic.mil

Due to the solid nature of the BAMO homopolymer, copolymerization is a key strategy to develop liquid prepolymers suitable for casting applications. fraunhofer.de Research has explored the copolymerization of BAMO with various other monomers to achieve a desirable balance of energetic output and mechanical properties.

Table 2: Comparison of BAMO Copolymers

| Copolymer System | Monomer Components | Key Properties and Research Findings | Source |

|---|---|---|---|

| Poly(BAMO-r-AMMO) | BAMO and 3-azidomethyl-3-methyloxetane (AMMO) | Random copolymerization produces amorphous materials. Adjusting the BAMO:AMMO molar ratio (e.g., 80:20, 50:50, 20:80) allows for tuning of properties. Increasing AMMO content decreases crystallinity. | nih.govresearchgate.net |

| Poly(GA/BAMO) | Glycidyl Azide (GA) and BAMO | Random copolymers remain liquid if the BAMO content is not excessively high. These copolymers have a higher energy content than pure glycidyl azide polymer (GAP). | fraunhofer.defraunhofer.de |

| BAMO-THF Copolymers | BAMO and Tetrahydrofuran (THF) | Typically synthesized as block copolymers (e.g., BAMO-THF-BAMO) to significantly improve chain flexibility and mechanical properties, compensating for the rigidity of poly(BAMO). | nih.govresearchgate.net |

Thermal and Mechanical Properties of Poly(BAMO) and its Copolymers

The thermal decomposition of polymers derived from BAMO is a critical aspect of their performance as energetic materials. The decomposition is typically characterized by an initial exothermic reaction corresponding to the breakdown of the azido (B1232118) groups. researchgate.net For instance, in poly(BAMO-r-AMMO), the main weight loss step is associated with the exothermic dissociation of the side-chain azido groups. researchgate.net

The mechanical properties of BAMO-based polymers are crucial for their application as binders, which must provide structural integrity to the final energetic formulation. While poly(BAMO) itself is a rigid solid, its copolymers can be formulated to be tough, elastomeric rubbers capable of absorbing and dissipating energy from external stimuli. dtic.mil The introduction of flexible comonomers like THF or creating specific polymer architectures like thermoplastic elastomers are strategies employed to enhance these mechanical characteristics. nih.govresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | BAMO |

| Poly(this compound) | Poly(BAMO) |

| 3-azidomethyl-3-methyloxetane | AMMO |

| 3,3-bis(chloromethyl)oxetane | BCMO |

| Glycidyl Azide Polymer | GAP |

| Tetrahydrofuran | THF |

| Boron Trifluoride Etherate | BF₃·OEt₂ |

| Tetra-n-butylammonium bromide | |

| Sodium Azide | |

| 1,4-butanediol |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

17607-20-4 |

|---|---|

Molekularformel |

C5H8N6O |

Molekulargewicht |

168.16 g/mol |

IUPAC-Name |

3,3-bis(azidomethyl)oxetane |

InChI |

InChI=1S/C5H8N6O/c6-10-8-1-5(2-9-11-7)3-12-4-5/h1-4H2 |

InChI-Schlüssel |

GOPVUFFWLXPUBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |

Verwandte CAS-Nummern |

59595-53-8 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,3 Bis Azidomethyl Oxetane Monomer

Precursor Synthesis and Halogenation Routes

The journey to synthesizing BAMO typically begins with the creation of a halogenated or otherwise functionalized oxetane (B1205548) precursor. These precursors serve as the backbone onto which the energetic azide (B81097) groups are later introduced.

Derivatization of Pentaerythritol (B129877) to 3,3-Bis(chloromethyl)oxetane (B146354) (BCMO)

The most common precursor for BAMO synthesis is 3,3-bis(chloromethyl)oxetane (BCMO). The synthesis of BCMO starts from pentaerythritol, which undergoes chlorination followed by a ring-closing reaction. researchgate.netresearchgate.net One established method involves the reaction of pentaerythritol with a chlorinating agent to form pentaerythritol trichlorohydrin. This intermediate is then cyclized using a non-organic base like sodium hydroxide (B78521) to yield BCMO. wikipedia.org Researchers have investigated optimizing this process by adjusting reaction temperature, time, and the ratio of starting materials to increase the yield of the intermediate products. researchgate.net Another approach involves the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin in the presence of specific catalysts to form BCMO. google.com

| Starting Material | Key Intermediate | Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Pentaerythritol | Pentaerythritol trichlorohydrin | Chlorination & Cyclization | Sodium hydroxide | researchgate.netwikipedia.org |

| Pentaerythritol dichlorohydrin cyclic sulphurous acid ester | Not Applicable | Thermolysis | Onium compounds | google.com |

Alternative Halogenated Oxetane Precursors (e.g., Brominated)

While BCMO is a widely used precursor, alternative halogenated versions, particularly 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), also serve as effective starting points for BAMO synthesis. fraunhofer.descielo.br The synthesis of BBMO can be achieved through the bromination of precursors like pentaerythritol or metriol using hydrobromic acid. The cyclization to form the oxetane ring is often facilitated by phase-transfer catalysts. The choice between chlorinated and brominated precursors can influence subsequent reaction kinetics, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, which can be advantageous in the azidation step. In some synthetic strategies, particularly for creating copolymers, a mixture of halogenated monomers like epichlorohydrin (B41342) (ECH) and BBMO is used. fraunhofer.defraunhofer.de

Tosylated Precursors in Monomer Synthesis

As an alternative to halogenated precursors, tosylated oxetanes have been explored for the synthesis of azido-containing polymers. researchgate.netresearchgate.netunipi.it In this approach, a hydroxyl-containing oxetane, such as 3-hydroxymethyl-3-methyloxetane, is reacted with tosyl chloride to form a tosylated precursor. unipi.it This tosyl group is an excellent leaving group, facilitating its substitution by the azide ion in the subsequent azidation step. The use of tosylated or even mesylated precursors has been investigated as a potentially safer synthetic route, as it can avoid the direct handling of more volatile and potentially unstable halogenated monomers. unipi.itnih.gov

Azidation Reactions for Monomer Formation

The critical step in forming the BAMO monomer is the introduction of the azide groups. This is typically achieved through a nucleophilic substitution reaction on the precursor.

| Precursor | Azidating Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 3,3-Bis(chloromethyl)oxetane (BCMO) | Sodium Azide | Aqueous solution | Reflux (90-105°C) | google.com |

| Copolymer ECH/BBrMO | Sodium Azide | DMSO/Water | 60°C | fraunhofer.de |

| Poly(3,3-bis-bromo oxetane) (PBBrMO) | Sodium Azide | Cyclohexanone | Up to 115°C | researchgate.net |

Role of Phase-Transfer Catalysis in Azidation Efficiency

To enhance the efficiency of the azidation reaction, particularly when dealing with heterogeneous reaction mixtures (e.g., an organic precursor in an aqueous solution of sodium azide), phase-transfer catalysis is often employed. google.comenergetic-materials.org.cn A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or methyltrihexylammonium chloride, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the precursor is located. wikipedia.orggoogle.comgoogle.com This significantly accelerates the rate of the nucleophilic substitution reaction. google.com For example, the reaction of BCMO with aqueous sodium azide at reflux shows no significant reaction after 3 hours without a catalyst, but with the addition of 10 mole-% of tetrabutylammonium bromide, the reaction is 95% complete within the same timeframe. google.com This highlights the critical role of phase-transfer catalysis in achieving high conversion rates and making the synthesis more efficient and scalable. energetic-materials.org.cn

Optimization Strategies for Monomer Production

The efficient synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) is critical for its application in energetic materials. Research has focused on optimizing production methodologies to maximize yield and purity while considering economic and environmental factors. These strategies encompass the fine-tuning of process parameters in traditional solvent-based syntheses and the development of more sustainable solvent-free alternatives.

Process Parameter Optimization for Yield and Purity

The synthesis of BAMO typically involves the reaction of 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide. dtic.mil The optimization of this process involves careful control over several parameters, including precursor purity, reaction temperature and time, and purification methods.

Initial studies highlighted the importance of the starting material's quality. For instance, the BCMO precursor, if impure (e.g., 75%+ purity), requires rigorous purification before its conversion to BAMO. dtic.mil Fractional distillation using a 40-plate Oldershaw column has been employed to produce BCMO with a purity of over 99%. dtic.mil This high-purity precursor is crucial for achieving high-quality BAMO. dtic.mil

| Parameter | Condition | Precursor | Solvent | Yield | Purity | Source |

| Reaction Temp. & Time | 85°C, 2 hours | BCMO | DMF | >90% (overall) | >99% | dtic.mil |

| Purification | Basic Alumina (B75360) Column | Crude BAMO | Methylene Chloride | - | >99% | dtic.mil |

| Overall Process | Two-step method | Pentaerythritol | - | 75% | - | researchgate.net |

| Overall Process | Three-step method | Pentaerythritol | - | 60% | - | researchgate.net |

Solvent-Free Processes for Monomer Synthesis

A significant advancement in BAMO production is the development of solvent-free processes, which offer economic and environmental benefits over methods using hazardous organic solvents like DMF or dimethylsulfoxide (DMSO). google.com These methods typically employ phase-transfer catalysis (PTC) in an aqueous medium. dtic.milgoogle.com A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org

In this approach, BAMO is prepared by reacting BCMO with sodium azide in refluxing water. google.com A phase-transfer catalyst, such as tetra-n-butylammonium bromide or methyl tricaprylammonium chloride, is used to accelerate the reaction in the heterogeneous water-organic system. dtic.milgoogle.com The catalyst transfers the azide anion from the aqueous phase to the organic phase, enabling the reaction with BCMO. google.comwikipedia.org

The effectiveness of the catalyst is pronounced. Research shows that in the absence of a phase-transfer catalyst, BCMO exhibits no reaction with aqueous sodium azide at reflux after 3 hours. google.com However, the introduction of a catalyst dramatically increases the reaction rate. google.com The reaction temperature for this process typically ranges from 90°C to 110°C, with a preferred range of 95°C to 105°C for about 1 to 24 hours. google.com Upon completion, the organic phase containing BAMO is separated and can be purified by filtration through an alumina column. google.com This solvent-free method has been shown to produce BAMO with greater than 99.5% purity and a yield of 87%. google.com An alternative PTC process using methyl tricaprylammonium chloride in an aqueous medium yielded BAMO of 98% purity with a 75% yield. dtic.mil

| Catalyst | Catalyst Loading (mol-%) | Reaction Time | Reaction Completion | Solvent | Source |

| None | 0% | 3 hours | 0% | Water | google.com |

| Diethylene Glycol | 10% | 3 hours | 40% | Water | google.com |

| Tetra-n-butylammonium bromide | 10% | 3 hours | 95% | Water | google.com |

Polymerization Mechanisms and Kinetics of 3,3 Bis Azidomethyl Oxetane Homopolymer

Cationic Ring-Opening Polymerization (CROP) of Oxetane (B1205548) Monomers

Cationic ring-opening polymerization is the predominant method for synthesizing poly(BAMO). The process is initiated by strong protic or Lewis acids which react with the oxetane monomer to create a cationic propagating species uni-muenchen.de.

A widely utilized initiator system for the CROP of BAMO and other energetic oxetanes consists of a Lewis acid catalyst, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in conjunction with a polyol initiator, such as 1,4-butanediol (B3395766) researchgate.net. The polyol serves as the initiator precursor, and the number of hydroxyl groups on the polyol generally dictates the functionality of the resulting polymer chain; for instance, a diol will produce a difunctional polymer researchgate.net.

While BF₃·OEt₂ is commonly used, its effectiveness can be limited when polymerizing monomers with electron-withdrawing groups like BAMO. In such cases, chain termination reactions involving the diethyl ether and fluoride (B91410) ions can occur, leading to polymers with reduced functionality and less desirable mechanical properties. For example, the polymerization of BAMO with a BF₃·OEt₂ and butanediol (B1596017) system has been reported to yield a prepolymer with a weight average molecular weight of 5,386, a polydispersity of 1.35, and a functionality of 1.56.

An improved catalyst, boron trifluoride tetrahydrofuranate (BF₃·THF), has been shown to be superior for the polymerization of energetic cyclic ethers like BAMO. The use of BF₃·THF results in polymers with improved functionality and low polydispersity, which are crucial for forming cross-linked elastomers for high-energy applications.

Table 1: GPC Results for Poly(BAMO) Prepolymer Synthesized with Different Initiator Systems

| Initiator System Component | Molecular Weight (Mw) | Polydispersity (PDI) | Functionality |

| Boron Trifluoride Diethyl Etherate | 5,386 | 1.35 | 1.56 |

| Boron Trifluoride Tetrahydrofuranate | Not specified | Low | Improved |

Data for BF₃·OEt₂ system is from a specific experiment; data for BF₃·THF reflects qualitative improvements.

The CROP of oxetanes proceeds through a chain-growth process involving an Sₙ1 or Sₙ2 propagation mechanism wikipedia.org. The reaction is initiated by the formation of a tertiary oxonium ion. This initiation step involves the protonation or coordination of a Lewis acid to the oxygen atom of the oxetane monomer.

Propagation then occurs via the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the activated, ring-strained oxonium ion at the end of the growing chain researchgate.net. This attack opens the ring and reforms the active oxonium site on the newly added monomer unit. This mechanism, where the active site is located at the end of the growing polymer chain, is known as the Active Chain End (ACE) mechanism researchgate.net. The process repeats, leading to the elongation of the polyether chain.

Controlled Polymerization Techniques

Control over molecular weight, polydispersity, and end-group functionality is critical for producing high-performance polymers. In the CROP of oxetanes, this control is often achieved by promoting alternative polymerization mechanisms that minimize side reactions.

An alternative to the ACE mechanism is the Activated Monomer (AM) mechanism. In this pathway, the active cationic site is not on the polymer chain end but is associated with the monomer itself, which has been activated by the initiator system researchgate.net. The hydroxyl-terminated polymer chain end then acts as the nucleophile, attacking the activated monomer.

The AM mechanism is advantageous because it significantly reduces the concentration of highly reactive tertiary oxonium ions on the polymer chain ends. This, in turn, minimizes undesirable side reactions such as backbiting (where a polymer chain attacks itself, leading to the formation of cyclic oligomers) and chain transfer. Consequently, polymerization that proceeds with a high degree of AM participation can lead to polymers with better control over molecular weight, lower polydispersity, and improved end-group functionality researchgate.net.

Table 2: Comparison of ACE and AM Polymerization Mechanisms

| Characteristic | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

| Location of Active Site | End of the growing polymer chain (tertiary oxonium ion) | On the activated monomer |

| Primary Nucleophile | Monomer | Hydroxyl end-group of the polymer chain |

| Side Reactions | Prone to backbiting and chain transfer | Reduced incidence of side reactions |

| Control | Less control over molecular weight and functionality | Improved control over molecular weight and functionality |

The ability to control the polymerization of BAMO to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity) is indicative of a pseudo-living polymerization process. In a living polymerization, chain termination and transfer reactions are absent. While true living CROP can be difficult to achieve, systems that minimize these side reactions are termed "pseudo-living."

The polymerization of BAMO using initiator systems like BF₃·THF or by promoting the AM mechanism exhibits pseudo-living characteristics researchgate.net. Key indicators include a linear increase in number-average molecular weight with monomer conversion and the ability to synthesize block copolymers by sequential monomer addition. For BAMO and its copolymers, it has been noted that under certain conditions, the molecular weight is controllable and the molecular weight distribution is relatively narrow, which are hallmarks of a controlled, pseudo-living process.

Kinetic Studies of Polymerization Processes

Kinetic studies of polymerization are essential for understanding reaction rates and mechanisms. For the CROP of oxetanes, these studies can be complex. The photoinitiated CROP of 3,3-disubstituted oxetanes, for instance, is known to exhibit a characteristic induction period, which is then followed by a very rapid, thermally accelerated polymerization rpi.edu.

Detailed kinetic studies on the thermal decomposition of high-molecular-weight poly(BAMO) have been conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at various heating rates researchgate.net. While this pertains to the degradation of the polymer rather than its formation, it provides insight into the thermal stability of the resulting material. Theoretical studies using density functional theory on the ring-opening of the parent oxetane cation have shown that the activation energy of polymerization increases as the polymer chain grows, suggesting the reaction rate may become smoother after the initial propagation steps rsc.org. Calorimetric techniques like DSC can also be used to estimate the rates of polymerization by measuring the heat evolved during the exothermic ring-opening process researchgate.net.

Investigation of Reaction Rate Determinations

While specific rate constants for BAMO homopolymerization are not extensively documented in open literature, analogous studies on related oxetane compounds, such as 3,3-bis(chloromethyl)oxetane (B146354), have shown the polymerization to be first order with respect to the monomer, catalyst, and co-catalyst. This suggests a similar kinetic behavior for BAMO, where the rate of polymerization could be expressed by the following general equation:

Rate = k[Monomer]a[Catalyst]b[Co-catalyst]c

Where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to the monomer, catalyst, and co-catalyst, respectively. Experimental determination of these orders for BAMO homopolymerization is a critical area of research for precise control over the synthesis process.

Influence of Catalytic Systems on Polymerization Kinetics

The choice of the catalytic system is paramount in controlling the kinetics of BAMO homopolymerization and, consequently, the molecular weight and properties of the resulting polymer. Cationic polymerization of BAMO is typically initiated by Lewis acids or protonic acids.

Lewis Acid Catalysts:

Lewis acids are common initiators for the cationic ring-opening polymerization of oxetanes. Boron trifluoride etherate (BF3OEt2) is a frequently employed catalyst, often in conjunction with a co-catalyst or initiator such as a diol. The concentration of BF3OEt2 directly impacts the polymerization rate; higher catalyst concentrations generally lead to faster reaction rates. However, an excess of catalyst can also lead to side reactions and a broader molecular weight distribution.

Trialkylaluminium-Water Systems:

Another significant class of catalysts for BAMO polymerization is the trialkylaluminium-water system, such as triisobutylaluminium (TIBA)-water. These systems are known to produce high molecular weight poly(BAMO). The active catalytic species is believed to be an aluminoxane, formed from the reaction of the trialkylaluminium with water. The ratio of the aluminium alkyl to water is a critical parameter that influences the catalyst's activity and the resulting polymer's characteristics.

The influence of different catalytic systems on the polymerization kinetics can be summarized in the following table:

| Catalyst System | General Effect on Polymerization Rate | Resulting Polymer Characteristics |

| Boron Trifluoride Etherate (BF3OEt2) | Rate is dependent on catalyst concentration. | Can produce a range of molecular weights, potential for side reactions at high concentrations. |

| Triisobutylaluminium-Water (TIBA-H2O) | Capable of achieving high polymerization rates. | Typically yields high molecular weight polymers. |

Further research is necessary to quantify the precise kinetic parameters, including rate constants and activation energies, for BAMO homopolymerization with these and other catalytic systems. Such data would enable the optimization of reaction conditions to tailor the properties of poly(BAMO) for specific energetic applications.

Copolymerization Strategies for 3,3 Bis Azidomethyl Oxetane

Statistical Copolymerization with Energetic Oxetane (B1205548) Monomers

Statistical copolymerization involves the random incorporation of two or more monomers into the polymer chain. When BAMO is copolymerized with other energetic oxetane monomers, the goal is to create a binder that balances high energy density with suitable mechanical properties for processing and performance.

Copolymers of BAMO and 3-Azidomethyl-3-methyloxetane (AMMO) are among the most studied energetic thermoplastic elastomers. researchgate.net The introduction of the asymmetrical AMMO units into the poly(BAMO) (PBAMO) chain disrupts the crystallinity of the homopolymer, leading to improved mechanical properties. acs.org The synthesis of these copolymers is typically achieved through cationic ring-opening polymerization. researchgate.net

The molar ratio of BAMO to AMMO is a critical factor in determining the final properties of the copolymer. nih.gov Research has explored various ratios, such as 80:20, 50:50, and 20:80 (BAMO:AMMO), to achieve materials with desired characteristics for high-energy applications. nih.gov It has been observed that as the content of AMMO increases, the viscosity of the copolymer tends to decrease. nih.gov However, a BAMO-AMMO copolymer with an 80:20 molar ratio has been identified as having particularly favorable properties for use in rocket fuels and explosives, exhibiting higher viscosity compared to elasticity at lower shear rates. nih.gov Increasing the proportion of poly(AMMO) in the copolymer has been found to enhance the strength properties while decreasing the degree of crystallinity. acs.org

The thermal properties of BAMO/AMMO copolymers are also influenced by their composition. The glass transition temperatures (Tg) of the respective homopolymers, poly(BAMO) and poly(AMMO), are -41°C and -42°C. nih.gov The decomposition of these copolymers typically occurs in multiple stages, with the decomposition of the azide (B81097) groups being a primary energetic event.

| Molar Ratio (BAMO:AMMO) | Synthesis Method | Key Findings |

| 80:20 | Cationic Polymerization | Exhibits higher viscosity and is suitable for rocket fuel and explosives. nih.gov |

| 50:50 | Cationic Polymerization | Properties are intermediate between the 80:20 and 20:80 ratios. nih.gov |

| 20:80 | Cationic Polymerization | Shows lower viscosity compared to the 80:20 ratio. nih.gov |

| Various Ratios | Cationic Polymerization | Increasing AMMO content enhances strength and reduces crystallinity. acs.org |

Copolymerization of BAMO with 3-Nitratomethyl-3-methyloxetane (NIMMO) is another strategy to produce energetic thermoplastic elastomers. stevens.edu These copolymers combine the energetic properties of both the azide groups from BAMO and the nitrate ester groups from NIMMO. The synthesis of BAMO-NIMMO copolymers can be carried out using a triisobutyl-aluminum-water catalyst system. nih.govnih.gov

Statistical copolymers of BAMO and NIMMO have been investigated for their potential use in propellant formulations. When mixed with ammonium (B1175870) perchlorate (B79767), these binders have demonstrated moderately good mechanical properties. researchgate.net The introduction of NIMMO, which has bulky side groups, can affect the thermal properties of the resulting copolymer. For instance, a random copolymer of BAMO and NIMMO has been reported to have a glass transition temperature (Tg) of -23°C. nih.gov The thermal decomposition of these copolymers is a complex process, with the decomposition temperatures of poly(NIMMO) and poly(BAMO) being reported as 226°C and 261°C, respectively, in one study. researchgate.net

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | -23 °C | For a random BAMO/NIMMO copolymer. nih.gov |

| Mechanical Properties | Moderately good | In propellant formulations with ammonium perchlorate. researchgate.net |

| Synthesis Catalyst | Triisobutyl-aluminum-water | Used for the copolymerization reaction. nih.govnih.gov |

Copolymerization with Non-Energetic Co-monomers

Copolymerization of BAMO with tetrahydrofuran (B95107) (THF) is a common method to enhance the flexibility and reduce the glass transition temperature of the resulting polymer. nih.gov The incorporation of flexible poly(tetrahydrofuran) (PTHF) segments into the polymer backbone disrupts the rigidity of the PBAMO chains. This can be achieved through the synthesis of random or block copolymers via cationic ring-opening polymerization. nih.gov

An equimolar random copolymer of BAMO and THF, designated as P(BAMO-r-THF), is a liquid at room temperature and exhibits a glass transition temperature of approximately -60°C. nih.gov This is a significant improvement over the homopolymer, which is a solid at room temperature. The mechanical properties of cross-linked P(BAMO-r-THF) elastomers have been studied, showing a break strain of 315 ± 22% and a break stress of 0.46 ± 0.01 MPa at 20°C. mdpi.com At lower temperatures (-40°C), these properties can be significantly enhanced due to strain-induced crystallization of the BAMO micro-blocks. mdpi.com

| Copolymer System | Property | Value |

| P(BAMO-r-THF) (equimolar) | Glass Transition Temperature (Tg) | approx. -60 °C nih.gov |

| Cross-linked P(BAMO-r-THF) Elastomer | Break Strain (at 20°C) | 315 ± 22% mdpi.com |

| Cross-linked P(BAMO-r-THF) Elastomer | Break Stress (at 20°C) | 0.46 ± 0.01 MPa mdpi.com |

| Cross-linked P(BAMO-r-THF) Elastomer | Break Strain (at -40°C) | 1085 ± 21% mdpi.com |

| Cross-linked P(BAMO-r-THF) Elastomer | Break Stress (at -40°C) | 8.90 ± 0.72 MPa mdpi.com |

Detailed research findings on the statistical copolymerization of 3,3-Bis(azidomethyl)oxetane with ε-Caprolactone are not extensively available in the public domain. While the ring-opening polymerization of ε-Caprolactone is a well-established method for producing biodegradable polyesters with good mechanical properties, its specific copolymerization with BAMO has not been widely reported. Such a copolymer could potentially offer a combination of energetic properties from BAMO and enhanced flexibility and biodegradability from the polycaprolactone segments. However, without dedicated studies, the properties and performance of BAMO/ε-Caprolactone copolymers remain speculative.

Block Copolymer Architectures

The synthesis of block copolymers containing BAMO offers a more precise method to control the morphology and properties of the resulting material. In block copolymers, long sequences of one monomer (a block) are covalently bonded to long sequences of another monomer. This can lead to microphase separation, where the different blocks self-assemble into ordered nanostructures, which can significantly enhance the mechanical properties, leading to the formation of thermoplastic elastomers.

BAMO-based block copolymers can be synthesized in several ways. One method is living cationic polymerization, which allows for the sequential addition of monomers to create well-defined block structures. nih.gov For example, BAMO-THF-BAMO triblock copolymers have been synthesized using this technique, resulting in improved mechanical properties, although the synthesis can be complex. nih.gov

Another approach to creating BAMO-AMMO block copolymers involves the synthesis of poly(BAMO) and poly(AMMO) prepolymers with reactive end groups, such as hydroxyl groups. These prepolymers can then be linked together using a chain extender, such as a diisocyanate, to form a block copolymer. nih.gov This method is analogous to the synthesis of polyurethanes.

More complex architectures have also been explored, such as star-shaped azide copolymers. These polymers consist of a hyperbranched polyether core with several linear poly(BAMO) arms radiating outwards. nih.gov Recently, energetic sequence-controlled polymers have been developed, creating alternating copolymers of BAMO with either ethylene glycol or THF through click chemistry. acs.org These advanced architectures provide further avenues to tailor the properties of BAMO-based energetic materials.

Synthesis of AB and ABA Block Copolymers

The synthesis of block copolymers incorporating this compound (BAMO) is a key strategy for developing energetic thermoplastic elastomers (ETPEs). These materials combine the energetic properties of poly(BAMO) (PBAMO) blocks with the elastomeric characteristics of a soft block. A prominent method for creating these architectures is through cationic ring-opening polymerization.

In a typical synthesis of an ABA tri-block copolymer, a di-functional prepolymer is used as a macroinitiator for the polymerization of BAMO. For instance, a tri-block copolymer of glycidyl (B131873) azide polymer (GAP) and PBAMO is synthesized using a hydroxyl-terminated GAP as the initiator. bit.edu.cnbit.edu.cn The polymerization is catalyzed by a Lewis acid, such as a borontrifluoride complex (e.g., BF₃·OEt₂), which activates the oxetane ring of the BAMO monomer, allowing it to be attacked by the hydroxyl end-groups of the GAP macroinitiator. bit.edu.cnbit.edu.cn This process results in the growth of PBAMO blocks from both ends of the central GAP chain, forming a PBAMO-b-GAP-b-PBAMO (ABA) structure.

Similarly, BAMO-AMMO tri-block copolymers, where AMMO stands for 3-azidomethyl-3-methyloxetane, are synthesized using cationic ring-opening polymerization with a BF₃·Et₂O/1,4-butanediol (B3395766) initiating system. researchgate.net This method allows for the creation of copolymers with controllable molecular weights and relatively narrow molecular weight distributions, exhibiting the characteristic properties of energetic thermoplastic elastomers. researchgate.net

Telechelic Prepolymer Synthesis for Block Architectures

The foundation for creating well-defined ABA and other block copolymers lies in the use of telechelic prepolymers. These are polymers or oligomers with reactive functional groups at both chain ends. In the context of BAMO block copolymers, hydroxyl-terminated prepolymers are commonly employed as macroinitiators.

For the synthesis of the PBAMO/GAP tri-block copolymer, a telechelic, di-functional glycidyl azide polymer (GAP) with hydroxyl groups at both ends serves as the soft central block (B block). bit.edu.cnbit.edu.cn This prepolymer initiates the cationic ring-opening polymerization of BAMO monomers, which then form the hard, energetic outer blocks (A blocks). The molecular weight of the final tri-block copolymer can be controlled through this method. bit.edu.cn

Another example involves the synthesis of an energetic tri-block copolymer, PCL-GAP-PCL, where a low molecular weight GAP acts as the initiator for the ring-opening polymerization of ε-caprolactone (PCL). indexcopernicus.com This demonstrates the versatility of using telechelic energetic polymers like GAP to build different types of block copolymer structures. The synthesis of these prepolymers is a critical step that dictates the architecture and properties of the final block copolymer.

Tri-block Copolymer Synthesis via Azidation of Polymeric Substrates

An alternative and often safer route to synthesizing BAMO-containing block copolymers involves the post-polymerization modification of a halogenated polymer precursor. This strategy avoids the direct handling of the potentially sensitive BAMO monomer.

This method has been successfully used to prepare a 3,3′-Bisazidomethyl oxetane-3-azidomethyl-3′-methyl oxetane (BAMO-AMMO) tri-block copolymer. researchgate.net The process begins with the synthesis of a block copolymer substrate that contains bromo leaving groups. This polymeric substrate is then subjected to an azidation reaction, where the bromine atoms are substituted with azide ions (N₃⁻), typically using sodium azide. This conversion yields the final energetic tri-block copolymer. researchgate.net

A similar approach has been employed to create random copolymers. Glycidyl azide-r-(this compound) copolymers were synthesized by first conducting a cationic copolymerization of epichlorohydrin (B41342) and 3,3-bis(bromomethyl)oxetane (B1265868). The resulting halogenated copolymer was then converted to the final energetic material through azidation. researchgate.net This post-polymerization azidation is a powerful technique for introducing the energetic azide functionality into a pre-formed polymer backbone, allowing for the synthesis of various block architectures. researchgate.net

Graft Copolymerization Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains that differ in composition or structure. These architectures can be synthesized using three main strategies: "grafting-from," "grafting-to," and "grafting-through."

Grafting-from : In this method, the main chain is functionalized with initiator sites from which the side chains are then polymerized.

Grafting-through : This approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). warwick.ac.uk

Grafting-to : Pre-synthesized side chains are attached to a polymer backbone containing reactive sites.

A relevant example of a "grafting-to" strategy that could be applied to create BAMO-containing graft copolymers involves the use of "click chemistry." For example, a poly(ε-caprolactone)-graft-poly(ethylene glycol) (PCL-g-PEG) copolymer was synthesized via a multi-step process. mdpi.com First, a PCL copolymer containing chloro-functionalized units was prepared. These chlorine atoms were then substituted with sodium azide to yield a PCL backbone with pendant azide groups. Separately, an alkyne-terminated PEG chain was prepared. The final graft copolymer was obtained by attaching the alkyne-PEG side chains to the azide-functionalized PCL backbone using a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com This methodology, centered on converting a halogenated polymer to an azidated one, provides a viable pathway for grafting side chains onto a PBAMO precursor backbone.

Influence of Monomer Feed Ratio on Copolymer Composition and Sequence Distribution

In copolymerization, the ratio of monomers in the initial reaction mixture (the feed ratio) significantly influences the composition of the resulting copolymer. For the copolymerization of BAMO with other monomers, such as 3-azidomethyl-3-methyloxetane (AMMO), studies have shown a direct correlation between the monomer feed ratio and the final copolymer composition.

Research on the synthesis of a 3,3'-bis-azidomethyl oxetane-3-azidomethyl-3'-methyl oxetane random copolymer (poly(BAMO-r-AMMO)) indicated that the composition of the synthesized copolymer is in accordance with the molar feed ratio of the monomers. researchgate.net This suggests that the reactivity ratios of BAMO and AMMO are similar under the studied polymerization conditions. The monomer sequence distribution is largely random, as expected when the monomer feed ratio dictates the copolymer composition. researchgate.netmdpi.com

The relationship between the initial monomer feed and the final copolymer composition for various BAMO/AMMO copolymers is detailed in the table below, based on experimental data. researchgate.net

| Sample Name | Molar Ratio of BAMO in Monomer Feed (%) | Molar Ratio of AMMO in Monomer Feed (%) | Molar Ratio of BAMO in Copolymer (%) | Molar Ratio of AMMO in Copolymer (%) |

|---|---|---|---|---|

| SAMB-7.75 | 7.75 | 92.25 | 7.8 | 92.2 |

| SAMB-15.9 | 15.9 | 84.1 | 16.2 | 83.8 |

| SAMB-20 | 20.0 | 80.0 | 20.4 | 79.6 |

| SAMB-25 | 25.0 | 75.0 | 25.6 | 74.4 |

| SAMB-30 | 30.0 | 70.0 | 30.7 | 69.3 |

| SAMB-40 | 40.0 | 60.0 | 40.9 | 59.1 |

This direct control over copolymer composition by adjusting the monomer feed ratio is a crucial tool for fine-tuning the physical and energetic properties of BAMO-based materials. researchgate.net

Polymer Architecture and Structural Elucidation of 3,3 Bis Azidomethyl Oxetane Derivatives

Spectroscopic Characterization of Polymer Structures

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of BAMO-based polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide invaluable information on the polymer's composition and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural analysis of BAMO derivatives, providing detailed information about the atomic arrangement in the polymer chains. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the polymer structure and analyze the composition of copolymers. researchgate.net

In the ¹H NMR spectrum of a BAMO-AMMO (3-azidomethyl-3'-methyl oxetane) random copolymer, characteristic peaks are observed that correspond to the different hydrogen atoms in the polymer backbone and side chains. researchgate.net For instance, peaks appearing at 3.24 ppm and 3.29 ppm are attributed to the hydrogen atoms in the alternating sequences of BAMO and AMMO units. researchgate.net The composition of such random copolymers can be calculated by comparing the peak area ratios of characteristic hydrogen signals from the BAMO and AMMO monomers. researchgate.netresearchgate.net

¹³C NMR spectroscopy, particularly using inverse-gated decoupling techniques, allows for quantitative analysis of the polymer's composition. nih.govrsc.org This method is used to confirm the structures of poly(BAMO-carboxylate) copolymers and to calculate the substitution ratio of azide (B81097) and carboxylate groups, which has been shown to align closely with the targeted theoretical values. nih.govrsc.org The successful synthesis of these copolymers is confirmed by the appearance of specific signals in the ¹³C NMR spectra. nih.govrsc.org

| Nucleus | Polymer Type | Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | Poly(BAMO-r-AMMO) | H atoms in BA or AB alternating sequences | 3.24, 3.29 | researchgate.net |

| ¹³C | Poly(BAMO-carboxylate) | Various carbons in the copolymer structure | Specific shifts confirm composition | nih.govrsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is essential for identifying the functional groups present in BAMO polymers and for monitoring the polymerization process. The most prominent characteristic of the FT-IR spectrum of any BAMO-based polymer is the strong absorption band corresponding to the azide (-N₃) functional group. This peak is typically observed around 2100 cm⁻¹. nih.gov

The polymerization of the BAMO monomer is confirmed by the disappearance of the absorption band at approximately 980 cm⁻¹, which is characteristic of the oxetane (B1205548) ring. nih.gov Concurrently, new absorption bands appear in the 1000–1100 cm⁻¹ region, which are attributed to the C-O stretching vibrations of the polyether backbone formed during the ring-opening polymerization. nih.gov For hydroxyl-terminated polymers, a broad band may also be observed around 3450 cm⁻¹ due to the O-H stretching vibration at the end of the polymer chain. nih.gov FT-IR is also used to characterize copolymers and ensure the incorporation of different monomer units into the final polymer structure. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Significance | Reference |

|---|---|---|---|---|

| ~3450 | O-H Stretch | Terminal -OH group | Indicates hydroxyl-terminated polymer chains | nih.gov |

| ~2100 | -N₃ Asymmetric Stretch | Azide group (-N₃) | Confirms presence of the energetic azide group | nih.gov |

| 1000–1100 | C-O Stretch | Polyether backbone | Confirms formation of the polymer backbone | nih.gov |

| ~980 | Ring Vibration | Oxetane Ring | Disappearance confirms ring-opening polymerization | nih.gov |

Chromatographic Analysis of Polymer Molecular Characteristics

Chromatographic techniques are vital for determining the molecular weight and molecular weight distribution of BAMO polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the most widely used technique for analyzing the molecular weight distribution of BAMO-based polymers. wikipedia.orgyoutube.com GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ). wikipedia.org

For example, in the synthesis of poly(BAMO-carboxylate) copolymers, GPC analysis showed average molecular weights ranging from 2080 to 2440 g/mol , with PDI values between 1.22 and 1.30. nih.gov PDI values close to 1.0 indicate a narrow molecular weight distribution, suggesting a well-controlled polymerization process. rsc.org GPC is routinely used to characterize various BAMO copolymers, confirming successful synthesis and providing essential data on their molecular characteristics. researchgate.netnih.govresearchgate.net

| Polymer | Number-Average Molecular Weight (Mₙ, g/mol) | Weight-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly(BAMO₀.₇₉-butyrate₀.₂₁) | 2080 | - | 1.22 | nih.gov |

| Poly(BAMO₀.₈₀-octanoate₀.₂₀) | 2440 | - | 1.30 | nih.gov |

| Poly(BAMO₀.₇₈-decanoate₀.₂₂) | 2310 | - | 1.25 | nih.gov |

Mass Spectrometry for Molecular Weight and Structure (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is highly effective for characterizing synthetic polymers. nih.gov It provides precise information on the absolute molecular weight of individual polymer chains, the identity of end groups, and the mass of the repeating monomer unit. sigmaaldrich.com

In the analysis of BAMO derivatives, such as star-shaped azide copolymers with a hyperbranched polyether core and linear poly(BAMO) arms, MALDI-TOF is used alongside other techniques to provide a comprehensive characterization. researchgate.net The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer) complexed with a cation (e.g., Na⁺). nih.govsigmaaldrich.com This level of detail allows for the verification of the polymer's structure and the confirmation of successful end-group functionalization after conjugation reactions. nih.govsigmaaldrich.com

Morphological Investigations of Polymeric Structures

The morphology of BAMO-based polymers significantly impacts their mechanical properties and applications. Poly(BAMO) homopolymer is a semi-crystalline material due to its highly symmetrical structure. nih.govcswab.org This crystallinity can lead to undesirable mechanical properties for certain applications, such as energetic binders, which require amorphous, rubbery materials. cswab.org

Wide-angle X-ray diffraction (WAXD) analysis has been used to study the morphology of BAMO-based materials. For instance, in a P(BAMO-r-THF) elastomer, WAXD indicated that crystal grains resulted from the crystallization of BAMO micro-blocks within the polymer chains. researchgate.net The crystalline nature of poly(BAMO) is also a key factor affecting the rheological properties of its copolymers. nih.gov

To overcome the issue of high crystallinity, BAMO is often copolymerized with other monomers like 3-azidomethyl-3-methyloxetane (AMMO) or tetrahydrofuran (B95107) (THF). researchgate.netcswab.org This introduction of less symmetrical units into the polymer chain disrupts the structural regularity, reduces crystallinity, and lowers the glass transition temperature, resulting in amorphous materials with improved mechanical properties suitable for use as energetic thermoplastic elastomers. nih.gov For example, introducing BAMO units into a glycidyl (B131873) azide polymer (GAP) chain increases the energetic content, but only to a limited extent to preserve the amorphous morphology of the polymer.

Amorphous-Crystalline Phase Analysis (e.g., X-ray Diffraction)

The semi-crystalline nature of poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and its derivatives is a defining characteristic that is frequently analyzed using techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). dtic.mil Wide-angle X-ray diffraction (WAXD) studies have been instrumental in elucidating the amorphous-crystalline structure of these polymers, allowing for the determination of the degree of crystallinity, crystallite size, and the presence of defects within the crystalline lattice. researchgate.net

The table below summarizes findings on the crystallinity of poly(BAMO) and a representative copolymer.

| Polymer Sample | Method of Analysis | Degree of Crystallinity (%) | Equilibrium Melting Temp (Tm°) | Reference |

| Poly(BAMO) | DSC and X-ray Analysis | 13 - 30% | 128°C | dtic.mil |

| Poly(BAMO) (PBAMO) | Not Specified | 78.30% | Not Specified | researchgate.net |

| BAMO-AMMO Triblock Copolymer | X-ray Diffraction (XRD) | 71.81% | Not Specified | researchgate.net |

This table presents data from different studies and variations in sample preparation and analysis can lead to different measured values.

The equilibrium melting temperature for poly(BAMO) has been determined to be 128°C through Hoffman-Weeks extrapolation procedures. dtic.mil The introduction of comonomers, such as in BAMO-AMMO copolymers, not only affects crystallinity but also other thermal properties, which are crucial for their application as energetic thermoplastic elastomers. dtic.mil

Supramolecular Organization in Copolymers

The utility of BAMO derivatives, particularly in advanced applications like energetic thermoplastic elastomers (ETPEs), stems from their sophisticated supramolecular organization. at.ua In copolymers, BAMO segments act as "hard" blocks that are capable of crystallization, while comonomer units, such as AMMO or Glycidyl Azide Polymer (GAP), form amorphous "soft" blocks. researchgate.netat.ua

This block arrangement leads to a micro-phase separation where the crystalline poly(BAMO) domains form physical crosslinks within the amorphous matrix at temperatures below the melting point of the hard blocks. at.ua This network structure is the basis for the elastomeric properties of the material. The key features of this organization are:

Physical Crosslinking: The crystalline domains of poly(BAMO) act as reversible, physical crosslinks, providing structural integrity to the polymer matrix. These crosslinks disappear upon heating above the melting temperature of the BAMO blocks, allowing the material to be processed, and reform upon cooling. at.ua

Domain Structure: The size, shape, and distribution of these crystalline domains are investigated using small-angle X-ray diffraction (SAXS). researchgate.net This domain structure is critical to the mechanical properties of the copolymer.

Spherulite Morphology: When crystallized from a melt, the poly(BAMO) blocks can form circular, birefringent regions known as spherulites. at.ua The size of these spherulites, a key aspect of the material's morphology, is dependent on the crystallization temperature. dtic.mil For instance, smaller spherulite sizes are typically achieved when the material is crystallized at temperatures approximately 10°C below its melting point. dtic.mil

The table below outlines the components and resulting supramolecular structure in typical BAMO copolymers.

| Copolymer System | Hard Block (Crystalline) | Soft Block (Amorphous) | Resulting Supramolecular Structure | Primary Function |

| BAMO-AMMO | Poly(BAMO) segments | Poly(AMMO) segments | Physically crosslinked network of crystalline poly(BAMO) domains in a continuous amorphous poly(AMMO) phase. researchgate.netat.ua | Energetic Thermoplastic Elastomer dtic.mil |

| BAMO-GAP | Poly(BAMO) segments | Poly(GAP) segments | Phase-separated structure with crystalline poly(BAMO) regions providing physical crosslinks within the amorphous GAP matrix. fraunhofer.deresearchgate.net | Energetic Binder fraunhofer.de |

This ability to form well-defined, thermally reversible, phase-separated morphologies is central to the design and function of advanced energetic polymers based on this compound.

Thermal Decomposition Mechanisms and Kinetic Analysis

Primary Decomposition Pathways of Azido (B1232118) Functionality

The initial and most significant event in the thermal decomposition of poly(BAMO) is the breakdown of the azidomethyl side chains. This process is highly exothermic and is the primary source of the material's energetic nature.

The first step in the thermolysis of the azido groups is the irreversible elimination of molecular nitrogen (N₂). This is a rapid, exothermic process that constitutes the main weight loss step observed in thermal analysis. The decomposition of the azide (B81097) functionality is the principal heat release event, leading to the formation of highly reactive intermediates. The dissociation of the azido groups in the side chains is a common feature among energetic azide polymers.

Following the extrusion of N₂, a highly reactive nitrene intermediate is formed. The thermal decomposition of alkyl azides is understood to proceed via a stepwise mechanism where the rate-determining step is the formation of this nitrene intermediate rsc.orgrsc.org. This process can occur through two distinct mechanisms: a spin-allowed pathway yielding a singlet nitrene and a spin-forbidden channel resulting in a triplet nitrene rsc.org. Kinetic modeling suggests that the spin-allowed reaction is the major contributor, meaning the nitrene is primarily formed in its singlet state rsc.org.

Once formed, the nitrene intermediate is unstable and rapidly rearranges to a more stable imine derivative rsc.orgrsc.org. This isomerization is a key step in the decomposition pathway following the initial release of nitrogen. For alkyl azides, this can also compete with rearrangements like a 1,2 hydride shift to form an imine and N₂ directly from the azide ias.ac.in.

Secondary Decomposition Processes and Polymer Backbone Fragmentation

After the initial decomposition of the azido side chains, a second, higher-temperature decomposition stage occurs. This secondary process involves the fragmentation and degradation of the main polyether backbone of the BAMO polymer. This stage is characterized by a more gradual weight loss compared to the rapid initial decomposition.

In copolymers containing BAMO, this two-stage decomposition is also evident. For instance, in a BAMO-HTPB-BAMO triblock copolymer, the first decomposition event occurs around 223°C, corresponding to the BAMO methyl azide groups, while the second stage at approximately 375°C is attributed to the decomposition of the HTPB and the BAMO polymer backbone nih.gov. Similarly, in a GAP-Poly(BAMO) copolymer, the main exothermic peak around 228°C is followed by a broader shoulder peak at 298°C, which is associated with the decomposition of the resulting polymer structure after the initial azide breakdown researchgate.net. The gaseous products from the thermolysis of polymers like poly(BAMO) can include significant amounts of HCN nih.gov.

Kinetic Modeling of Thermal Decomposition

To quantify the rate and energetics of decomposition, various kinetic models are applied to data obtained from thermal analysis techniques. These models provide crucial parameters such as activation energy and the pre-exponential factor, which describe the stability of the material.

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal decomposition behavior of poly(BAMO) by monitoring mass loss as a function of temperature. Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods are employed.

Non-isothermal TGA experiments, conducted at multiple heating rates (e.g., 5, 10, 15, and 20 K/min), are commonly used to determine kinetic parameters. The analysis reveals that the decomposition of poly(BAMO) and its copolymers is a multi-step process. The primary weight loss corresponds to the decomposition of the azido groups, followed by the slower degradation of the polymer backbone.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with material transitions as a function of temperature. For poly(BAMO), DSC curves show a major exothermic peak corresponding to the decomposition of the azide groups. This analysis provides the enthalpy of decomposition (ΔH), which quantifies the energy released.

By performing DSC scans at various heating rates, kinetic parameters can be calculated using model-free methods like the Vyazovkin's method or model-fitting methods. These analyses yield the activation energy (Ea), which represents the energy barrier for the decomposition reaction. For a GAP-Poly(BAMO) copolymer, kinetic analysis revealed an activation energy of approximately 145 kJ/mol for the main decomposition step and about 220 kJ/mol for the secondary decomposition of the polymer backbone researchgate.net. For poly(BAMO) itself, the activation energy for the first stage of decomposition is reported to be around 150 kJ/mol.

Interactive Data Table: Kinetic Parameters of BAMO and Related Copolymers

| Polymer System | Decomposition Stage | Method | Activation Energy (Ea) (kJ/mol) |

| Poly(BAMO) | Primary (Azide Decomposition) | DSC | ~150 |

| GAP-Poly(BAMO) Copolymer | Primary (Main Exotherm) | DSC (Vyazovkin's method) | ~145 |

| GAP-Poly(BAMO) Copolymer | Secondary (Shoulder Peak) | DSC (Vyazovkin's method) | ~220 |

| BAMO-HTPB-BAMO Copolymer | Primary (BAMO Azide) | TGA | Not Specified |

| BAMO-HTPB-BAMO Copolymer | Secondary (Polymer Backbone) | TGA | Not Specified |

Activation Energy Determination Methods (e.g., Model-Free Kinetics)

The kinetic analysis of the thermal decomposition of 3,3-Bis(azidomethyl)oxetane (BAMO) and its polymers is crucial for understanding their stability and reaction mechanisms. Model-free kinetics, also known as isoconversional methods, are frequently employed for this purpose because they allow for the determination of activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. mdpi.comnih.govmdpi.com This approach is particularly valuable for complex solid-state reactions, such as the decomposition of energetic polymers, where the mechanism can change as the reaction progresses. nih.govresearchgate.net

Several model-free methods are commonly used, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), Friedman (FR), and Vyazovkin methods. nih.govmdpi.com These methods analyze data from non-isothermal thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) conducted at multiple heating rates. mdpi.comresearchgate.net The fundamental principle is that the reaction rate at a constant conversion is only a function of temperature. researchgate.net By plotting a function of the heating rate against the inverse of the temperature at a specific conversion level, the activation energy can be calculated from the slope of the resulting line. mdpi.comresearchgate.net

For instance, kinetic analysis of a random copolymer of BAMO and 3-azidomethyl-3'-methyl oxetane (B1205548) (AMMO), designated as poly(BAMO-r-AMMO), was performed using the Vyazovkin model-free method. researchgate.net The study revealed how the activation energy changes with the extent of conversion, indicating a multi-step decomposition process. researchgate.net The dependence of activation energy on conversion for the main decomposition stage of this copolymer is detailed in the table below.

| Extent of Conversion (α) | Activation Energy (Ea) (kJ/mol) |

|---|---|

| 0.1 | ~160 |

| 0.2 | ~165 |

| 0.3 | ~170 |

| 0.4 | ~175 |

| 0.5 | ~180 |

| 0.6 | ~185 |

| 0.7 | ~190 |

| 0.8 | ~195 |

| 0.9 | ~200 |

Note: Values are estimated from the graphical data presented in the source. researchgate.net

The increasing activation energy with conversion suggests a complex reaction mechanism. researchgate.net Initially, the decomposition of the azido groups occurs, followed by subsequent reactions that form a more stable, cross-linked structure, requiring higher energy for further decomposition. researchgate.net Studies on other energetic polymers also utilize methods like FWO and KAS to elucidate similar complex kinetic behaviors. researchgate.netscirp.org

Cross-linking Network Formation during Thermal Processes

The thermal decomposition of BAMO-based polymers is characterized by the formation of a stable, cross-linked network. researchgate.net This process is initiated by the exothermic dissociation of the energetic azido (-N3) side groups. researchgate.netmdpi.com The cleavage of the C-N bond in the azido group generates highly reactive nitrene intermediates and liberates nitrogen gas. mdpi.com These nitrenes can then undergo various reactions, leading to the formation of a cross-linked, reticular structure. researchgate.netmdpi.com

This network formation has a significant impact on the subsequent decomposition behavior of the polymer. The cross-linked structure enhances thermal stability by creating a more rigid network that is harder to break down. researchgate.net Evidence from studies on poly(BAMO-r-AMMO) shows that after the initial decomposition of the azido groups, the resulting cross-linked network traps small molecular decomposition products, which is confirmed by the observation of bubbles in the decomposition residue. researchgate.net

Intramolecular Cyclization and Intermolecular Cross-linking

Following the initial decomposition of the azido groups and the formation of reactive intermediates like imines, a competition arises between two primary pathways for network formation: intramolecular cyclization and intermolecular cross-linking. researchgate.net

Intramolecular cyclization involves reactions within a single polymer chain. This process leads to the formation of cyclic structures along the polymer backbone. While this alters the chain's local structure, it does not connect different polymer chains.

Intermolecular cross-linking involves reactions between different polymer chains. This is the primary process responsible for the formation of a three-dimensional network structure, which significantly increases the molecular weight and viscosity of the material. nih.govnih.gov

In BAMO-based polymers, the presence of two azido groups per monomer unit provides ample opportunity for intermolecular reactions. researchgate.net The competition between these intra- and intermolecular pathways determines the final topology and properties of the resulting network. researchgate.net Kinetic analysis of poly(BAMO-r-AMMO) suggests that these competitive reactions are the controlling factor in the formation of the final reticular structure. researchgate.net The balance between these two processes can be influenced by factors such as polymer concentration, solvent, and temperature, as seen in other polymer systems. nih.gov

Influence of Polymer Architecture on Network Evolution

The architecture of the initial polymer has a profound influence on the evolution and final properties of the cross-linked network formed during thermal processing. Key architectural features include the linearity of the polymer, the presence of co-monomers, and the regularity of the polymer chain.

The homopolymer of BAMO (PBAMO) is a semi-crystalline solid at room temperature due to the symmetry of the BAMO monomer and the high stereo-regularity of the polymer chain. mdpi.com This crystallinity, where crystalline regions act as physical cross-links, results in poor mechanical properties. mdpi.comresearchgate.net To overcome this, BAMO is often copolymerized with other monomers, such as tetrahydrofuran (B95107) (THF), to introduce irregularity into the polymer backbone. mdpi.comresearchgate.net This disruption of regularity, a change in polymer architecture, reduces crystallinity and improves chain flexibility, leading to elastomeric properties. mdpi.com For example, a random copolyether of BAMO and THF, P(BAMO-r-THF), is an amorphous elastomer after a heating-cooling cycle. mdpi.com

The introduction of co-monomers, such as AMMO in poly(BAMO-r-AMMO), also alters the network formation. researchgate.net The distribution of the BAMO units, with their two azido groups, along the copolymer chain will dictate the density and homogeneity of the subsequent chemical cross-links. Similarly, synthesizing carboxylated PBAMO copolymers can improve thermal properties, including raising the decomposition temperature compared to the BAMO homopolymer, indicating an alteration in the network formation process. nih.gov The initial polymer architecture, therefore, pre-determines the pathways available for cross-linking and is a critical factor in designing materials with specific thermal and mechanical properties. researchgate.net

Computational Chemistry and Molecular Simulation Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fundamental chemical and physical properties of BAMO-based systems at the electronic level.

Electronic Structure and Energetics of BAMO Systems

While specific DFT studies detailing the electronic structure and energetics of the BAMO monomer are not extensively available in the reviewed literature, general principles of quantum chemistry allow for a qualitative understanding. The BAMO molecule is characterized by the presence of highly electronegative nitrogen atoms in the azido (B1232118) groups and an oxygen atom in the oxetane (B1205548) ring. This distribution of electron density is expected to result in a significant dipole moment and specific reactive sites.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For BAMO, the HOMO is likely to be localized on the azido groups, making them susceptible to electrophilic attack and thermal decomposition. The LUMO is anticipated to be distributed around the oxetane ring, indicating its potential role in nucleophilic reactions. A precise quantification of the HOMO-LUMO gap and the molecular electrostatic potential would provide valuable data on the kinetic stability and reactivity of the BAMO monomer.

Reaction Energy Barrier Calculations for Polymerization, Curing, and Cross-linking

DFT calculations have been successfully employed to investigate the reaction energy barriers associated with the polymerization, curing, and cross-linking of BAMO-based prepolymers. A notable study focused on the curing and cross-linking mechanisms of a poly(BAMO-co-THF) (PBT) system with toluene (B28343) diisocyanate (TDI) as the curing agent and trimethylolpropane (B17298) (TMP) as the cross-linker nih.govacs.org.

The calculations revealed that the steric hindrance of the methyl group in TDI significantly influences the energy barrier of the curing reaction between the isocyanate groups of TDI and the hydroxyl groups of the PBT prepolymer. For instance, the energy barrier for the reaction involving the ortho-NCO group in 2,4-TDI was found to be similar to that of the -NCO group in 2,6-TDI, with activation energies of 41.45 kcal/mol and 41.53 kcal/mol, respectively nih.govacs.org.

Furthermore, the study highlighted the crucial role of the TMP cross-linker. The reaction energy barriers for the three hydroxyl groups of TMP reacting with TDI were calculated to be 39.44, 40.31, and 39.83 kcal/mol. These values are significantly lower than the energy barriers for the reaction between TDI and the intermediate product of the PBT-TDI reaction, indicating that the cross-linking reaction with TMP is kinetically more favorable nih.govacs.org.

| Reaction | Reactants | Activation Energy (kcal/mol) |

|---|---|---|

| Curing | PBT + 2,6-TDI | 41.53 |

| Curing | PBT + 2,4-TDI (ortho-NCO) | 41.45 |

| Cross-linking | TMP (1st -OH) + TDI | 39.44 |

| TMP (2nd -OH) + TDI | 40.31 | |

| TMP (3rd -OH) + TDI | 39.83 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic evolution of BAMO-based polymer systems, providing insights into processes that occur over longer timescales than can be accessed with DFT.

Simulation of Curing and Cross-linking Processes in Poly(BAMO-co-THF) Systems

MD simulations have been instrumental in visualizing and analyzing the curing and cross-linking processes of poly(BAMO-co-THF) (PBT) binders. By employing a reactive force field, researchers can model the formation of covalent bonds between the prepolymer chains, curing agents, and cross-linkers, leading to the formation of a three-dimensional polymer network nih.govacs.org.

In the case of the PBT/TDI/TMP system, accelerated MD simulations demonstrated that the cross-linking process involving TMP is more likely to occur under the same conditions compared to the self-cross-linking of PBT-TDI intermediates. This is consistent with the lower reaction energy barriers for the TMP-TDI reaction calculated by DFT nih.govacs.org. These simulations provide a detailed atomistic picture of the network formation, which is crucial for understanding and predicting the mechanical properties of the final cured material.

Interfacial Interactions in Multi-Component Polymer Systems

The performance of composite energetic materials critically depends on the interfacial interactions between the BAMO-based binder and other components, such as energetic fillers and plasticizers. MD simulations are well-suited to probe these interactions and predict the compatibility and mechanical integrity of the composite.

A study on modified poly(BAMO-co-AMMO) copolymers investigated their compatibility with common energetic materials like TNT, HMX, and CL-20. The simulations showed that the modified binders are compatible with these energetic fillers researchgate.netnih.gov. The binding energies between the polymer and the crystal surfaces of the energetic materials can be calculated to quantify the strength of the interfacial adhesion. For instance, in RDX-based polymer-bonded explosives (PBXs), the interaction energy between the binder and different crystal faces of RDX can be determined, providing insights into which crystal morphologies will lead to better mechanical properties scispace.com.

Another study focused on the interfacial effects in PBT-based azide (B81097) propellants with ammonium (B1175870) perchlorate (B79767) (AP) crystals. MD simulations were used to analyze the influence of cross-linking density and AP defect widths on the interfacial adhesion strength. The results indicated that a higher cross-linking degree (90%) leads to the highest stress peak and optimal tensile resistance at the interface mdpi.com.

| System | Interacting Component | Key Finding | Reference |

|---|---|---|---|

| Modified poly(BAMO-co-AMMO) | TNT, HMX, CL-20 | Good compatibility observed. | researchgate.netnih.gov |

| PBT/AP | Ammonium Perchlorate (AP) | 90% cross-linking density provides optimal interfacial strength. | mdpi.com |

| RDX/Binder | RDX | Interaction energy varies with the crystal face of RDX. | scispace.com |

Advanced Force Field Development and Refinement (e.g., ReaxFF)

The accuracy of MD simulations heavily relies on the quality of the underlying force field, which describes the potential energy of the system as a function of its atomic coordinates. For reactive systems like curing BAMO-based polymers, a reactive force field such as ReaxFF is necessary.

The development and refinement of ReaxFF for specific applications often involve parameterization against high-level quantum mechanical data. In the study of the PBT/TDI/TMP system, a genetic algorithm-based ReaxFF optimizer was used to re-parameterize the force field parameters for C-N-C, C-O-H, N-C-N, N-C-O, and O-C-O angle strain. This was done by fitting to a training set of data derived from DFT calculations nih.govacs.org.

The refined ReaxFF was then validated by comparing the structures and energy barriers of the transition states obtained from ReaxFF with the DFT results. The excellent agreement between the two methods demonstrated the accuracy of the newly developed parameters, enabling reliable and large-scale MD simulations of the complex curing and cross-linking reactions nih.govacs.org. This approach of combining DFT and ReaxFF allows for the investigation of reactive processes in large and complex systems that would be computationally prohibitive with DFT alone.

Parametrization for Azidomethyl-Containing Systems

A critical prerequisite for accurate molecular dynamics (MD) simulations is the availability of a reliable force field that accurately describes the inter- and intramolecular interactions of the system. The development of such force fields for novel or uncommon functional groups, such as the azidomethyl group in BAMO, presents a significant challenge. The accuracy of MD simulations is fundamentally limited by the parameters of the force field used to describe the molecular system. nih.govresearchgate.net

The process of parametrization typically involves a combination of quantum mechanical (QM) calculations and experimental data to derive the necessary parameters for bonded and non-bonded interactions. For the azidomethyl group, this would involve determining parameters for bond stretching, angle bending, and torsional (dihedral) potentials involving the atoms of the -CH₂N₃ moiety.

Methodology for Parametrization:

A common approach to parametrizing a new functional group, such as the azidomethyl group, for use in classical force fields like the Generalized Amber Force Field (GAFF), involves the following steps:

Quantum Mechanical Calculations: High-level QM calculations, often using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d)), are performed on a model compound containing the functional group of interest. nih.govresearchgate.net For the azidomethyl group, a suitable model could be azidomethane (CH₃N₃).